

# literature review on Pyrene-1-carbohydrazide

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## Compound of Interest

Compound Name: Pyrene-1-carbohydrazide

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An In-depth Technical Guide to **Pyrene-1-carbohydrazide**: Synthesis, Properties, and Applications

## Introduction

**Pyrene-1-carbohydrazide** and its derivatives represent a significant class of fluorescent molecules widely utilized in chemical and biological research. Pyrene, a polycyclic aromatic hydrocarbon, serves as an excellent fluorophore due to its high fluorescence quantum yield, long excited-state lifetime (often exceeding 100 ns), and propensity for excimer formation, making it a sensitive probe for proximity studies.<sup>[1][2]</sup> The carbohydrazide moiety (-CONHNH<sub>2</sub>) provides a reactive handle for conjugation to other molecules, particularly aldehydes and ketones, and serves as a versatile binding site for coordinating with various analytes.<sup>[1][3]</sup>

This technical guide provides a comprehensive review of **Pyrene-1-carbohydrazide**, focusing on its synthesis, photophysical properties, and its extensive applications as a fluorescent probe for detecting metal ions and reactive oxygen species, as well as its use in bioimaging and drug delivery systems. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this compound.

## Synthesis and Characterization

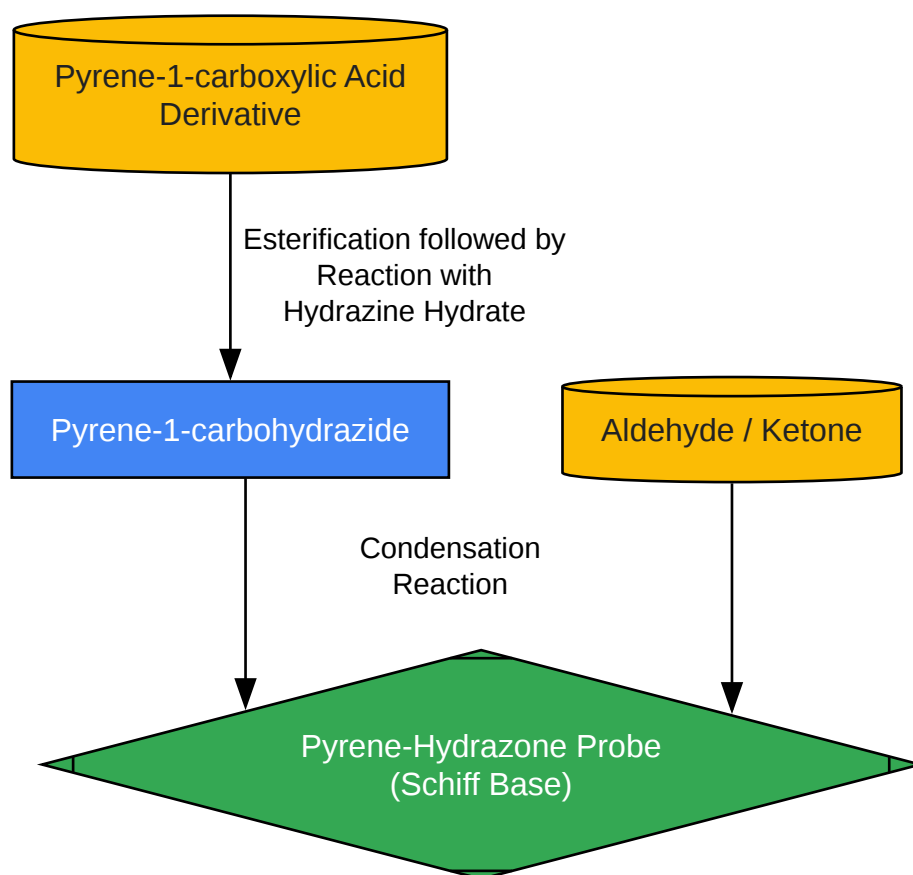
The synthesis of pyrene-based hydrazones and probes typically involves a straightforward condensation reaction. While the direct synthesis of **Pyrene-1-carbohydrazide** is a foundational step, many reported applications utilize derivatives created by reacting it with various aldehydes or ketones. A general synthetic pathway involves the conversion of a pyrene precursor, such as pyranic acid, into an ester, which then reacts with hydrazine hydrate to

form the carbohydrazone.[4] This carbohydrazone can then be further reacted with different aldehyde moieties to create a diverse library of Schiff base derivatives.[4]

For instance, a novel turn-on fluorescent probe was synthesized via an efficient one-step condensation reaction between a pyrene-acylhydrazone and an aldehyde, with the final product characterized by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and HRMS.[5] Similarly, pyrene-appended bipyridine hydrazone ligands are synthesized by the condensation of pyrene aldehyde with bipyridine hydrazone in methanol.[6]

## Experimental Protocol: General Synthesis of a Pyrene-Hydrazone Probe

- **Precursor Formation:** Start with a suitable pyrene derivative, such as 1-pyrenecarboxaldehyde or a pyrazine carbohydrazone.[4][7]
- **Condensation Reaction:** Dissolve an equimolar amount of the pyrene carbohydrazone and the desired aldehyde (e.g., 4-methoxy-2-hydroxybenzaldehyde) in a suitable solvent like methanol or ethanol.[4]
- **Reaction Conditions:** The reaction mixture is typically heated under reflux for a specified period, often several hours, to ensure the completion of the condensation.[8]
- **Isolation and Purification:** The resulting solution is often left for slow evaporation or cooled to allow the product to precipitate.[4] The solid product is then collected by filtration.
- **Recrystallization:** The crude product is recrystallized from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone derivative.[8]
- **Characterization:** The final compound's structure and purity are confirmed using spectroscopic techniques such as NMR ( $^1\text{H}$  and  $^{13}\text{C}$ ), IR spectroscopy, and ESI-MS.[6][7]



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**Caption:** General synthesis workflow for Pyrene-Hydrazone probes.

## Applications in Fluorescent Sensing

**Pyrene-1-carbohydrazide** derivatives have been extensively developed as chemosensors for various analytes, primarily metal ions, due to their high sensitivity and selectivity.[2] The sensing mechanism often relies on processes like Photoinduced Electron Transfer (PET), Twisted Intramolecular Charge Transfer (TICT), and chelation-enhanced fluorescence.[5] These probes can be designed as "turn-on" or "turn-off" sensors.

## Metal Ion Detection

Derivatives of **Pyrene-1-carbohydrazide** have shown remarkable efficacy in detecting transition metal ions which are crucial in biological and environmental systems.[7]

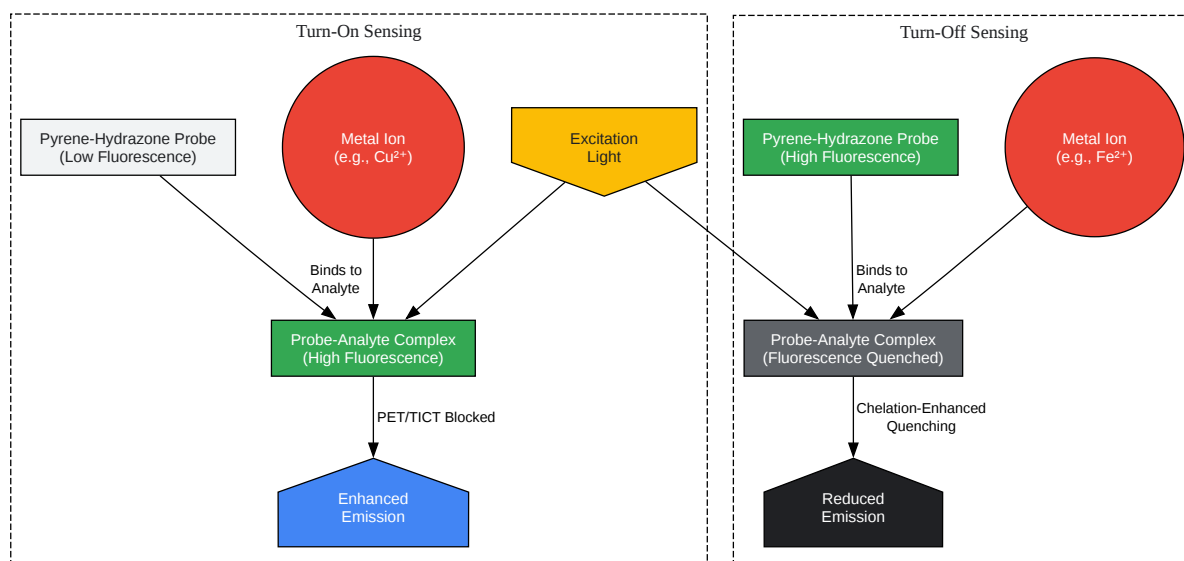
- Copper ( $\text{Cu}^{2+}$ ): Several pyrene-hydrazone based probes have been designed for the selective detection of  $\text{Cu}^{2+}$ . [5][6] One probe exhibited a "turn-on" fluorescence response with

a low detection limit of 0.304 nM and a 1:1 binding stoichiometry.[5] Another sensor for  $\text{Cu}^{2+}$  displayed a detection limit as low as 157 nM.[9] A pyrene-based ligand was also developed as a "turn-off" sensor for  $\text{Cu}^{2+}$ , with a detection limit of 0.42  $\mu\text{M}$ . [7]

- Tin ( $\text{Sn}^{2+}$ ): Pyrene-based Schiff base fluorophores have been reported as selective "turn-on" sensors for  $\text{Sn}^{2+}$  ions, demonstrating aggregation-induced enhanced emission (AIEE) properties with a detection limit of 5.4  $\mu\text{M}$ . [10]
- Iron ( $\text{Fe}^{2+}$ ): A "turn-off" pyrene-based sensor was synthesized for the detection of  $\text{Fe}^{2+}$  with a detection limit of 0.51  $\mu\text{M}$  and a 1:2 binding ratio. [7]

## Other Analytes

- Hypochlorite ( $\text{ClO}^-$ ): A dual-function probe was developed for the simultaneous "turn-on" detection of both  $\text{Cu}^{2+}$  and hypochlorite, with a detection limit for  $\text{ClO}^-$  calculated to be as low as 4.02 nM. [9]



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**Caption:** Generalized mechanisms for "Turn-On" and "Turn-Off" fluorescent sensing.

## Quantitative Data Summary

Probe Type	Analyte	Sensing Type	Detection Limit (LOD)	Binding Constant (K <sub>a</sub> )	Stoichiometry (Probe:A nalyte)	Ref
Pyrene-acylhydrazide	Cu <sup>2+</sup>	Turn-on	0.304 nM	5.7 x 10 <sup>3</sup> M <sup>-1</sup>	1:1	[5]
Pyrene-based Schiff base	Sn <sup>2+</sup>	Turn-on	5.4 μM	2 x 10 <sup>4</sup> M <sup>-1</sup>	N/A	[10]
Pyrene-pyrazole Schiff base	Cu <sup>2+</sup>	Turn-off	0.42 μM	N/A	1:2	[7]
Pyrene-pyrazole Schiff base	Fe <sup>2+</sup>	Turn-off	0.51 μM	N/A	1:2	[7]
Pyrazinehydrazone-pyrene	ClO <sup>-</sup>	Turn-on	4.02 nM	N/A	N/A	[9]
Pyrazinehydrazone-pyrene	Cu <sup>2+</sup>	Turn-on	157 nM	N/A	N/A	[9]

## Biological and Pharmaceutical Applications

The favorable properties of pyrene-based probes, such as good cell permeability, low cytotoxicity, and high solubility under physiological conditions, make them excellent candidates for biological applications.[2][6][11]

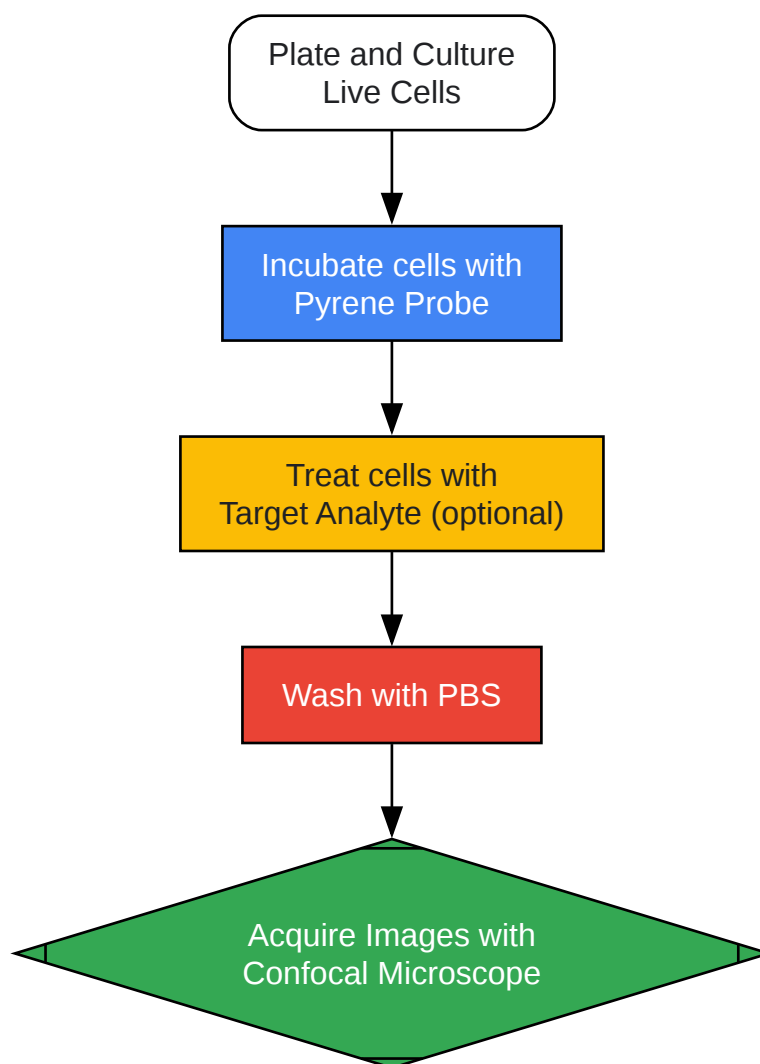
## Bioimaging

**Pyrene-1-carbohydrazide** derivatives have been successfully used for fluorescence imaging of ions in living cells.

- A probe for  $\text{Cu}^{2+}$  was applied for fluorescent imaging in live HT-22 cells, demonstrating low cellular toxicity and excellent membrane permeability.[5]
- Another  $\text{Cu}^{2+}$  sensor was used to image copper ions in Vero cells, producing green fluorescent images.[6]
- A dual-function probe was successfully used for the fluorescence imaging of both  $\text{ClO}^-$  and  $\text{Cu}^{2+}$  in HeLa cells.[9]

## Experimental Protocol: Live Cell Imaging

- **Cell Culture:** Plate cells (e.g., HeLa, HT-22) in a suitable culture dish (e.g., confocal dish) and grow them in an appropriate medium at  $37^\circ\text{C}$  in a 5%  $\text{CO}_2$  incubator.
- **Probe Incubation:** Treat the cells with the pyrene-based probe at a specific concentration and incubate for a designated time (e.g., 30 minutes) to allow for cell uptake.
- **Analyte Treatment:** For sensing applications, subsequently treat the cells with the analyte of interest (e.g., a solution of  $\text{Cu}^{2+}$  or  $\text{ClO}^-$ ) and incubate for another period.
- **Washing:** Wash the cells with phosphate-buffered saline (PBS) multiple times to remove any excess probe and analyte.
- **Imaging:** Acquire fluorescent images using a confocal laser scanning microscope with the appropriate excitation wavelength for the pyrene fluorophore (e.g., 365 nm).[6]



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